1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea
Description
1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea is a thiourea derivative featuring a 1H-imidazole moiety linked via a three-carbon propyl chain to a thiourea group substituted with a 4-(difluoromethoxy)phenyl ring. This compound belongs to a class of molecules known for their diverse biological activities, including antiviral and enzyme inhibitory properties. Structural studies of such compounds often rely on crystallographic tools like the SHELX suite , which aids in resolving molecular geometries and intermolecular interactions.
Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by protocols for analogous thiourea derivatives (e.g., refluxing with arylisothiocyanates in ethanol) .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(3-imidazol-1-ylpropyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4OS/c15-13(16)21-12-4-2-11(3-5-12)19-14(22)18-6-1-8-20-9-7-17-10-20/h2-5,7,9-10,13H,1,6,8H2,(H2,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCILCJEHRSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCCCN2C=CN=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 1H-imidazole, 3-bromopropylamine, and 4-(difluoromethoxy)phenyl isothiocyanate.
Formation of Intermediate: The first step involves the reaction of 1H-imidazole with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.
Thiourea Formation: The intermediate 3-(1H-imidazol-1-yl)propylamine is then reacted with 4-(difluoromethoxy)phenyl isothiocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring and phenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole and phenyl derivatives.
Scientific Research Applications
1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, while the thiourea group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings from Comparative Studies
- Linker Length : Extending the linker from propyl (C3) to butyl (C4) in IR-415 derivatives significantly enhanced anti-HBV activity (EC50 reduced from 0.8 µM to 0.3 µM) . This suggests increased flexibility improves target engagement.
- Substituent Effects :
- The 3,4-dimethoxyphenyl analogue exhibited potent inhibition of glutaminyl cyclase (QC) (IC50: 0.1 µM), attributed to electron-donating methoxy groups enhancing π-stacking in QC’s active site .
- Difluoromethoxy (target compound) vs. methoxy : Difluoromethoxy’s stronger electron-withdrawing nature may reduce metabolic oxidation, improving pharmacokinetics, but its steric bulk could alter binding affinity compared to smaller substituents.
- 2,4-Difluorophenyl (IR-415) demonstrated moderate antiviral activity, likely due to fluorine’s electronegativity optimizing hydrophobic interactions .
Biological Activity
1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a detailed overview of its biological activity, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₄H₁₅F₂N₃OS
- Molecular Weight : 325.35 g/mol
Research indicates that thiourea derivatives, including the compound , exhibit various mechanisms of action against cancer cells and microbial organisms. The mechanisms include:
- Cytotoxicity : Induction of apoptosis in cancer cells through the inhibition of specific kinases.
- Antimicrobial Activity : Disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
A study published in MDPI highlighted the cytotoxic effects of thiourea derivatives on various cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. The compound demonstrated an IC₅₀ value of less than 10 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| SW480 | 5.8 | High cytotoxicity |
| SW620 | 7.6 | Significant reduction in cell viability |
| PC3 | 6.5 | Induction of apoptosis |
| K-562 | 9.0 | Apoptotic effects observed |
The compound's efficacy was attributed to its ability to induce late apoptosis, particularly in SW480 and SW620 cell lines, where over 90% of cells underwent programmed cell death at certain concentrations .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results against various microbial strains. Research indicates that thiourea derivatives possess anti-Candida activity, with effective concentrations leading to significant reductions in fungal viability .
Case Study 1: Cytotoxicity Evaluation
In a comparative study involving several thiourea derivatives, the compound was tested against a panel of cancer cell lines using the MTT assay. Results indicated that it outperformed many traditional chemotherapeutics in terms of selectivity and potency.
Case Study 2: Mechanistic Insights
Another study focused on the apoptotic mechanisms activated by the compound in K-562 cells. Flow cytometry analysis revealed that treatment led to increased levels of caspase activation and DNA fragmentation, confirming its role as an apoptosis inducer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
